2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
The compound “2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide” is a complex organic molecule that features a pyrazolo[4,3-d]pyrimidine core. This core is known for its biological activity and potential therapeutic applications. The compound also contains a furan ring and an acetamide group, which may contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core, the introduction of the sulfanyl group, and the attachment of the furan-2-ylmethyl acetamide moiety. Typical reaction conditions might include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step might involve nucleophilic substitution reactions using thiol reagents.
Attachment of the furan-2-ylmethyl acetamide moiety: This could be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrazolo[4,3-d]pyrimidine core can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and acetamide group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide: can be compared to other pyrazolo[4,3-d]pyrimidine derivatives.
Similar compounds: 1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidine, and its derivatives.
Uniqueness
- The presence of the furan-2-ylmethyl acetamide moiety makes this compound unique compared to other pyrazolo[4,3-d]pyrimidine derivatives.
- The combination of the sulfanyl group and the furan ring may confer unique chemical reactivity and biological properties.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-3-28-21-20(16(2)26-28)25-23(32-15-19(29)24-14-18-10-7-13-31-18)27(22(21)30)12-11-17-8-5-4-6-9-17/h4-10,13H,3,11-12,14-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXUGAVPSNIVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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